Fluorescein mono-beta-d-galactopyranoside
Overview
Description
Fluorescein mono-beta-d-galactopyranoside is a synthetic compound widely used in biochemical research. It is particularly useful for enzymatic analyses of beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. This compound is known for its high purity and stability, making it an ideal substrate for various assays .
Mechanism of Action
Target of Action
Fluorescein mono-beta-D-galactopyranoside is primarily targeted towards the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, and is widely used in molecular biology, particularly in the LacZ reporter gene system .
Mode of Action
The compound acts as a substrate for β-galactosidase . Upon interaction with the enzyme, it undergoes enzymatic hydrolysis, which results in the release of fluorescein . This process is characterized by first-order kinetics .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the β-galactosidase enzymatic pathway . The hydrolysis of the compound by β-galactosidase leads to the production of fluorescein, which can be detected due to its fluorescence . This makes the compound particularly useful in assays for β-galactosidase activity .
Result of Action
The hydrolysis of this compound by β-galactosidase results in the production of fluorescein . The fluorescence of this product is proportional to the enzymatic activity, allowing for the quantification of β-galactosidase activity in biological samples .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the β-galactosidase enzyme. Additionally, the compound should be stored under desiccating conditions, in the dark, and at -20°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein mono-beta-d-galactopyranoside is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of fluorescein with beta-d-galactopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is usually produced in solid form and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fluorescein mono-beta-d-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the beta-galactosidic bond, releasing fluorescein and galactose .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at an optimal pH of around 7.0. The reaction can be monitored using fluorometric or colorimetric methods to detect the release of fluorescein .
Major Products: The major products formed from the hydrolysis of this compound are fluorescein and galactose. Fluorescein is a highly fluorescent compound, making it easy to detect and quantify in various assays .
Scientific Research Applications
Fluorescein mono-beta-d-galactopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fluorescein di-beta-d-galactopyranoside: This compound is also hydrolyzed by beta-galactosidase but releases two molecules of galactose and one molecule of fluorescein.
Chlorophenol red-beta-d-galactopyranoside: Another substrate for beta-galactosidase, it releases chlorophenol red upon hydrolysis, which can be detected colorimetrically.
Uniqueness: Fluorescein mono-beta-d-galactopyranoside is unique due to its high fluorescence intensity and stability, making it an ideal substrate for sensitive and accurate enzymatic assays. Its ability to produce a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .
Properties
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-GBLLEDPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907340 | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102286-67-9 | |
Record name | Fluorescein monogalactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein mono-beta-d-galactopyranoside interact with β-galactosidase, and what are the downstream effects?
A1: this compound acts as a substrate for the enzyme β-galactosidase. [, , ] The enzyme cleaves the β-galactosidic bond in FMG, releasing fluorescein as one of the products. [, , ] This release of fluorescein leads to an increase in fluorescence, which can be readily detected and quantified using fluorescence-based techniques. [, , ] This property makes FMG a valuable tool for studying β-galactosidase activity and kinetics.
Q2: Can you describe an example of how this compound is used in research?
A2: One research application of FMG involves coupling microdialysis sampling with microchip-based capillary electrophoresis for real-time monitoring of enzymatic reactions. [] In this setup, FMG hydrolysis by β-galactosidase was monitored in a continuous flow system. [] The microdialysis probe allowed for continuous sampling of the reaction mixture, while the microchip-based capillary electrophoresis system enabled rapid separation and detection of FMG and its fluorescent product, fluorescein. [] This online monitoring approach provides valuable insights into reaction kinetics and enzyme activity.
Q3: What are the advantages of using microfluidic devices with this compound for enzyme assays?
A3: Microfluidic devices, such as the ones described in the studies, offer significant advantages for performing enzyme assays with FMG. [, ] Firstly, these devices operate with significantly smaller sample volumes (in the nanoliter range), minimizing reagent consumption. [, ] This miniaturization is particularly beneficial when working with precious samples or expensive reagents. Secondly, microfluidic platforms enable faster analysis times compared to traditional techniques. [] This rapid analysis capability is particularly valuable for kinetic studies and high-throughput screening applications.
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